molecular formula C11H14N2 B128183 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine CAS No. 151965-25-2

2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine

Cat. No. B128183
CAS RN: 151965-25-2
M. Wt: 174.24 g/mol
InChI Key: IBMORBPPFOVJSM-UHFFFAOYSA-N
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Description

2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidines and is known for its potent anticonvulsant, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine varies depending on the biological activity. The anticonvulsant activity of this compound has been attributed to its ability to enhance the GABAergic neurotransmission by binding to the benzodiazepine site of the GABAA receptor. The antitumor activity of this compound has been attributed to its ability to inhibit the activity of topoisomerase II and induce apoptosis. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The anticonvulsant activity of this compound has been associated with decreased seizure severity, increased seizure threshold, and reduced mortality rate. The antitumor activity of this compound has been associated with reduced tumor growth, increased apoptosis, and reduced metastasis. The anti-inflammatory activity of this compound has been associated with reduced inflammation, decreased oxidative stress, and improved tissue repair.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine in lab experiments include its potent biological activities, relatively easy synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, limited bioavailability, and potential for off-target effects.

Future Directions

The future directions for research on 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine include the development of more efficient synthesis methods, identification of new biological activities, and optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including epilepsy, cancer, and inflammation.

Synthesis Methods

The synthesis of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine can be achieved through various methods, including the Biginelli reaction, Hantzsch reaction, and Mannich reaction. The Biginelli reaction involves the condensation of aldehyde, β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of aldehyde, β-ketoester, and ammonia in the presence of a catalyst. The Mannich reaction involves the condensation of aldehyde, β-ketoester, and amine in the presence of a catalyst. The synthesis of this compound using the Biginelli reaction has been reported to be the most efficient method.

Scientific Research Applications

2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine has been extensively studied for its biological activities. It has been reported to exhibit potent anticonvulsant, antitumor, and anti-inflammatory properties. The anticonvulsant activity of this compound has been attributed to its ability to enhance the GABAergic neurotransmission. The antitumor activity of this compound has been attributed to its ability to inhibit the growth of cancer cells and induce apoptosis. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

151965-25-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C11H14N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

IBMORBPPFOVJSM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NCCCN2

Canonical SMILES

CC1=CC=CC=C1C2=NCCCN2

synonyms

Pyrimidine, 1,4,5,6-tetrahydro-2-(2-methylphenyl)- (9CI)

Origin of Product

United States

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